molecular formula C5H4BrClN2 B576790 5-Bromo-4-chloropyridin-2-amine CAS No. 942947-94-6

5-Bromo-4-chloropyridin-2-amine

Cat. No.: B576790
CAS No.: 942947-94-6
M. Wt: 207.455
InChI Key: DDOFUMWLNSICHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol It is a heterocyclic amine that contains both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyridin-2-amine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine as the starting material. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often include temperatures ranging from room temperature to reflux conditions, depending on the desired yield and reaction rate.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the diazotization of 2-amino-4-chloropyridine followed by bromination and chlorination steps . This method offers higher yields and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitors of Cyclin-Dependent Kinases (CDKs)
Recent studies have highlighted the potential of 5-Bromo-4-chloropyridin-2-amine as a selective inhibitor of cyclin-dependent kinases, particularly CDK8 and CDK19. These kinases are implicated in various cancers, including colorectal cancer. The compound has demonstrated high affinity (IC50 values of 7.2 nM for CDK8 and 6.0 nM for CDK19) and potent inhibition of WNT signaling pathways, which are crucial for tumor progression .

2. Anticancer Activity
The compound has been evaluated for its anticancer properties in various cell lines, including LS174T human colorectal carcinoma cells. It exhibited significant inhibition of β-catenin mutation-driven WNT pathway activity, indicating its potential as a therapeutic agent against colorectal cancer .

3. Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications at the C-5 position have led to compounds with improved metabolic stability and solubility, enhancing their potential as drug candidates .

Material Science Applications

1. Ligands in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science due to their unique electronic properties and reactivity profiles.

2. Development of Functional Materials
Research indicates that derivatives of this compound can be utilized in creating functional materials with specific electronic or optical properties. These materials have applications in organic electronics and photonic devices.

Activity Type Target/Cell Line IC50 Value (nM) Reference
CDK8 InhibitionHuman Cells7.2
CDK19 InhibitionHuman Cells6.0
WNT Pathway InhibitionLS174T Colorectal Carcinoma23
Anticancer ActivityVarious Cell LinesVariable

Case Studies

Case Study 1: CDK Inhibition in Colorectal Cancer
In a study published in Nature, researchers investigated the effects of this compound on CDK8/19 inhibition within colorectal cancer models. The compound showed promising results in reducing tumor growth rates when administered in vivo, supporting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Derivatives
A research team synthesized several derivatives based on this compound to enhance its pharmacokinetic properties. They reported improved solubility and bioavailability in preclinical models, highlighting the importance of structural modifications for drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyridin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

5-Bromo-4-chloropyridin-2-amine is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents on the pyridine ring, enables it to interact with various biological targets, making it a valuable compound in drug development and scientific research.

  • Molecular Formula : C5_5H4_4BrClN2_2
  • Molecular Weight : 207.46 g/mol
  • CAS Number : 942947-94-6

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting various diseases.
  • Receptor Interaction : Its ability to act as a ligand for certain receptors allows it to modulate biological pathways effectively.
  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is frequently utilized in synthetic chemistry for creating complex organic molecules, which can have therapeutic implications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit selective antimicrobial properties. For instance, studies have shown that related compounds can impair the growth of Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. These compounds demonstrated minimal toxicity towards host cells while effectively reducing chlamydial inclusion sizes and numbers .

Anti-inflammatory and Anticancer Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory and anticancer activities. The compound's structural features allow it to engage in interactions that could inhibit cancer cell proliferation and modulate inflammatory responses, although further studies are required to elucidate these effects fully .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring or substituents can significantly influence its potency and selectivity against various biological targets. For example, variations in halogen placement or functional group addition can enhance its efficacy as an enzyme inhibitor or receptor ligand .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Bromo-6-chloropyridin-2-amineStructureAntimicrobial, potential anti-cancer
4-Amino-5-bromo-2-chloropyridineStructureEnzyme inhibition, receptor interaction
5-Bromo-3-chloropyridin-2-amineStructureSelective for bacterial pathogens

Case Studies

  • Antichlamydial Activity : A study focused on the synthesis of sulfonylpyridines derived from similar scaffolds showed promising results against Chlamydia trachomatis. The compounds exhibited selective inhibition without affecting host cell viability, indicating a potential therapeutic pathway for developing new antichlamydial drugs .
  • Toxicity Assessment : Various derivatives were assessed for toxicity using mammalian cell lines and Drosophila melanogaster assays, showing low mutagenicity and acceptable safety profiles at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-chloropyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nitro-group reduction using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid, followed by alkaline extraction and recrystallization from acetonitrile. Optimization includes temperature control (e.g., maintaining 273 K during reduction) and stoichiometric adjustments of SnCl₂ to improve yield (90% reported for analogous compounds) . Purification via successive recrystallization minimizes byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent positions and hydrogen bonding. For example, amine protons show downfield shifts due to hydrogen bonding .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns from bromine/chlorine.
  • X-ray Crystallography : Single-crystal XRD resolves planar pyridine/amine geometry and intermolecular hydrogen-bonding networks (e.g., N–H⋯N dimers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by substituent proximity or dynamic effects in this compound?

  • Methodological Answer : Overlapping signals from bromine/chlorine substituents can be decoupled using 2D NMR (e.g., HSQC, HMBC) to assign 13C^{13} \text{C}-1H^1 \text{H} correlations. Variable-temperature NMR may reveal dynamic effects, while deuterated solvents (e.g., DMSO-d₆) enhance resolution of amine protons .

Q. What strategies mitigate competing reaction pathways during functionalization of the pyridine ring in this compound?

  • Methodological Answer : Competing nucleophilic substitution (e.g., at C4 vs. C2) is controlled by steric/electronic directing groups. For example, using bulky bases or Lewis acids (e.g., BF₃·Et₂O) can favor regioselective substitution at the less-hindered position. Reaction monitoring via TLC or in situ IR ensures pathway fidelity .

Q. How can researchers handle the sensitivity of the amine group during bromination/chlorination reactions?

  • Methodological Answer : Protecting the amine with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions. Deprotection under mild acidic conditions (e.g., HCl/dioxane) restores the amine post-functionalization. Low-temperature bromination (e.g., NBS at 0°C) minimizes decomposition .

Q. What methods confirm polymorphic forms or crystallographic discrepancies in this compound?

  • Methodological Answer : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify polymorphs. For ambiguous cases, lattice energy calculations (e.g., using force fields like COMPASS) compare experimental and simulated XRD patterns. Hydrogen-bonding motifs (e.g., dimer vs. chain structures) are critical for stability .

Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the bioactivity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies use systematic substitutions (e.g., replacing chlorine with fluorine) to assess electronic effects on binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, validated by in vitro assays (e.g., enzyme inhibition) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding hydrogen-bonding networks in this compound?

  • Methodological Answer : Discrepancies in hydrogen-bond assignments (e.g., dimer vs. chain formation) require re-evaluating XRD refinement parameters. Validate using Hirshfeld surface analysis to quantify intermolecular contacts. Cross-check with solid-state NMR 1H^1 \text{H}-15N^{15} \text{N} correlations to confirm hydrogen-bond donors/acceptors .

Q. Tables

Table 1 : Key Crystallographic Data for this compound (Analogs)

ParameterValue (Analog)Method
Planarity (r.m.s. deviation)0.087 ÅSingle-crystal XRD
Hydrogen bonds (N–H⋯N)2.89–3.12 ÅSHELXL refinement
Melting point460–461 KRecrystallization

Table 2 : Common Byproducts in Synthesis and Mitigation Strategies

ByproductSourceMitigation
Dehalogenated derivativesOver-reductionControlled SnCl₂ stoichiometry
Nitro intermediatesIncomplete reductionExtended reaction time (6+ hrs)

Q. Notes

  • For unresolved contradictions, iterative refinement (e.g., in SHELX ) and multi-technique validation (NMR/XRD/MS) are recommended.

Properties

IUPAC Name

5-bromo-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOFUMWLNSICHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657711
Record name 5-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942947-94-6
Record name 5-Bromo-4-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-4-chloropyridine (0.50 g, 3.9 mmol) in acetonitrile (20 ml) was added dropwise a solution of N-bromosuccinimide (0.730 g, 4.1 mmol) in acetonitrile (10 ml). The reaction mixture was stirred at room temperature for 16 h then concentrated in vacuo. The crude product was purified by chromatography on silica gel (hexane/ethyl acetate 6:4) to give the title compound as a white solid (0.65 g, 80%); 1H-NMR (250 MHz, CDCl3) 6.63 (s, 1H) and 8.16 (s, 1H) (3-H, 6-H); LC-MS (ESI, m/z) Rt=4.8 min—206, 209 [(M+H+), BrCl isotopic pattern, 100%];
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloropyridin-2-amine (8 g, 62.2 mmol) in acetonitrile (600 mL) at rt was added NBS (11.08 g, 62.2 mmol) in portions and the reaction was stirred for 14 h. The reaction mixture was concentrated under reduced pressure. The residue was reconstituted in ethyl acetate and water. The organics were extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), and dried over sodium sulphate. The organics were concentrated under reduced pressure to afford 5-bromo-4-chloropyridin-2-amine as yellow solid (13 g, 99% yield) that was used without further purification in the next step. LCMS (ESI) m/e 207.0 [(M+H)+, calcd for C5H5BrClN2 206.9]; LC/MS retention time (method B): tR=0.8 min; 1H NMR (400 MHz, CDCl3) δ 8.17 (s, 1H), 6.63 (s, 1H), 4.59 (s, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
11.08 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-2-pyridylamine (6.0 g, 46.7 mmol) in chloroform (180 mL) was added N-bromosuccinimide (8.3 g, 46.7 mmol). The solution was stirred in the dark for 2 hours, at which time it was added to CH2Cl2 (800 mL) and 1N NaOH (100 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated. The crude material was purified by SiO2 chromatography (25-35% EtOAc/hexanes) yielding 3.63 g (38%) of 5-bromo-4-chloro-2-pyridylamine. LCMS (m/z): 206.9/208.9 (MH+). 1H NMR (CDCl3): δ 8.18 (s, 1H), 6.62 (s, 1H), 4.52 (bs, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-chloropyridin-2-amine (8 g, 62.2 mmol) in acetonitrile (600 mL) at rt was added N-bromosuccinimide (11.08 g, 62.2 mmol) in portions and the reaction was stirred for 14 h. The reaction mixture was concentrated under reduced pressure. The residue was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL) and dried over sodium sulfate. The organics were concentrated under reduced pressure to afford 5-bromo-4-chloropyridin-2-amine as yellow solid (13 g, 99%) that was used as is without further purification. LC/MS (ESI) m/e 207.0 [(M+H)+, calcd for C5H5BrClN2 206.9]; LC/MS retention time (method B): tR=0.8 min.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.08 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.